Adrenomedullin (16-31), human

cardiovascular pharmacology structure–activity relationship vasoactive peptide

Adrenomedullin (16-31), human (hADM 16-31) is a 16‑residue synthetic fragment (Cys¹⁶–Tyr³¹‑NH₂) of the 52‑amino acid hypotensive peptide adrenomedullin, incorporating the essential disulfide‑bridged six‑membered ring structure (Cys¹⁶–Cys²¹) and retaining a C‑terminal amide. Unlike full‑length adrenomedullin, which lowers systemic arterial pressure, hADM 16‑31 produces dose‑dependent pressor responses selectively in rats via catecholamine release and α‑adrenergic activation, with no vasoactive effect in cats up to 1,000 nmol/kg i.v., establishing it as a valuable pharmacological tool for dissecting adrenomedullin fragment structure‑activity relationships and species‑specific vascular effects.

Molecular Formula C82H129N25O21S2
Molecular Weight 1865.2 g/mol
Cat. No. B15615844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (16-31), human
Molecular FormulaC82H129N25O21S2
Molecular Weight1865.2 g/mol
Structural Identifiers
InChIInChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1
InChIKeyUYSITIBGEJGZGX-FXMFISEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adrenomedullin (16-31), Human: A CGRP1‑Preferring Ring‑Containing Fragment for Species‑Selective Pressor Studies


Adrenomedullin (16-31), human (hADM 16-31) is a 16‑residue synthetic fragment (Cys¹⁶–Tyr³¹‑NH₂) of the 52‑amino acid hypotensive peptide adrenomedullin, incorporating the essential disulfide‑bridged six‑membered ring structure (Cys¹⁶–Cys²¹) and retaining a C‑terminal amide . Unlike full‑length adrenomedullin, which lowers systemic arterial pressure, hADM 16‑31 produces dose‑dependent pressor responses selectively in rats via catecholamine release and α‑adrenergic activation, with no vasoactive effect in cats up to 1,000 nmol/kg i.v., establishing it as a valuable pharmacological tool for dissecting adrenomedullin fragment structure‑activity relationships and species‑specific vascular effects [1].

Why Adrenomedullin (16-31), Human Cannot Be Interchanged with Full‑Length Adrenomedullin, Shorter Ring Fragments, or C‑Terminal Antagonist Peptides


Adrenomedullin fragments are not functionally interchangeable despite sharing a common parent sequence. Full‑length hADM (1‑52) is a potent hypotensive peptide [1], whereas hADM 16‑31 elicits a pressor response, marking a complete functional inversion driven by the absence of N‑terminal and C‑terminal extension sequences required for AM₁ receptor‑mediated vasodilation [2]. The shorter ring‑only fragment hADM (15‑22) also raises pressure but is approximately 3‑fold less potent than norepinephrine [3], compared with hADM 16‑31's ~10‑fold lower potency, indicating that the additional residues beyond the ring modulate response magnitude. Meanwhile, hADM (22‑52) acts as an antagonist at CLR/RAMP2 and CLR/RAMP3 receptors [4] and is devoid of the ring structure required for agonist pressor activity. These divergences mean that substituting one fragment for another, even within the same parent peptide family, can reverse the direction of the cardiovascular endpoint and alter the receptor‑pathway engagement.

Adrenomedullin (16-31), Human: Quantified Differentiation Against the Closest Structural and Functional Analogs


Functional Inversion of Systemic Vascular Pressure Response vs. Full‑Length Adrenomedullin (1‑52)

Full‑length human adrenomedullin (hADM 1‑52) elicits potent, sustained hypotension in rats [1]. In contrast, hADM (16‑31) produces a dose‑dependent pressor response at intravenous doses of 10–300 nmol/kg, representing a complete functional inversion from the parent peptide [2]. The pressor activity of hADM (16‑31) is approximately 10‑fold less potent than norepinephrine on a nanomole‑equivalent basis, whereas the shorter ring fragment hADM (15‑22) is only 3‑fold less potent than norepinephrine at the same dose range [3], indicating that the additional C‑terminal residues present in the 16‑31 fragment attenuate pressor potency relative to the minimal ring structure while preserving the inverted directionality of the response.

cardiovascular pharmacology structure–activity relationship vasoactive peptide

Species‑Selective Pressor Activity Reveals a Definitive Rat‑versus‑Cat Differential

In the same study that established hADM (16‑31) pressor activity in rats, intravenous administration to cats at doses up to 1,000 nmol/kg produced no significant change in systemic arterial pressure [1]. This is in marked contrast to full‑length adrenomedullin, which exerts hypotensive effects in both species [2]. The shorter ring fragment hADM (15‑22) also showed rat‑selective pressor effects with no response in the cat [3], however hADM (16‑31) further excludes the possibility that residues 15–22 alone fully account for the species‑specific profile, making it the most rigorously characterized fragment for experiments that require a species‑discriminating pressor ligand.

species selectivity comparative pharmacology vascular bed assay

CGRP₁ Receptor Preference Distinguishes the 16‑31 Fragment from Pure AM₁ Receptor‑Targeting Peptides

Consistent vendor‑reported and literature‑cited characterization indicates that hADM (16‑31) has appreciable affinity for the CGRP₁ receptor , distinguishing it from full‑length adrenomedullin, which preferentially activates the AM₁ receptor (CLR/RAMP2) and AM₂ receptor (CLR/RAMP3) complexes [1]. The C‑terminal antagonist fragment hADM (22‑52), lacking the ring, shows differential antagonism at CLR/RAMP2 (apparent pA₂ values: 7.34 for human CLR/hRAMP2, 7.28 for Rat2 endogenous, 7.00 for L6 endogenous) vs. CLR/RAMP3 (pA₂ 6.73 for human CLR/hRAMP3 only), while the 16‑31 fragment's agonist activity at CGRP₁ receptors adds a distinct pharmacological dimension not captured by the 22‑52 antagonist or the AM₁/AM₂‑directed full‑length peptide [2].

receptor pharmacology CGRP receptor family ligand selectivity

Disulfide‑Bridged Ring Structure Enables Pressor Activity Absent in Ring‑Lacking C‑Terminal Antagonist Fragments

hADM (16‑31) contains the intramolecular disulfide bridge Cys¹⁶–Cys²¹ forming a six‑membered ring structure , which is indispensable for agonist pressor activity. Fragments lacking this ring, such as hADM (22‑52), function as receptor antagonists rather than agonists [1]. The ring‑containing hADM (15‑22) also exhibits pressor activity [2], but hADM (16‑31) provides the ring with an extended C‑terminal tail (residues 22–31) that may influence receptor recognition, in‑vivo potency, and conformational stability beyond that of the minimal ring fragment.

peptide structure–activity disulfide bridge pharmacophore

High Aqueous Solubility and Defined Storage Stability Facilitate Formulation for In‑Vivo Dosing

hADM (16‑31) demonstrates aqueous solubility of ≥100 mg/mL (53.61 mM) in water with sonication , a property that directly supports preparation of concentrated stock solutions for intravenous or intraperitoneal administration without requiring organic co‑solvents. Storage stability data indicate that the lyophilized powder is stable for 3 years at −20°C and 2 years at 4°C, while solutions stored at −80°C retain activity for 6 months . In contrast, the longer antagonist fragment hADM (22‑52) (MW 2638.1 Da) and full‑length hADM (1‑52) (MW ~6029 Da) differ in molecular weight and formulation requirements, and the 16‑31 fragment's defined stability parameters reduce experimental variability when planning longitudinal studies.

peptide solubility stability formulation

Mechanistic Definition: Catecholamine‑Dependent Pressor Response Provides an Assay‑Validated Pathway Anchor

The pressor response to hADM (16‑31) in the rat is significantly attenuated by phentolamine (α‑adrenergic antagonist) and reserpine (catecholamine depletor), demonstrating that the effect is mediated via catecholamine release and subsequent α‑adrenergic receptor activation [1]. The shorter ring fragment hADM (15‑22) shares this catecholamine‑dependent mechanism [2], however hADM (16‑31) provides a distinct quantitative potency window (~10‑fold less than norepinephrine vs. ~3‑fold for 15‑22) that allows finer dose‑response discrimination in pharmacological blockade experiments. By contrast, the pressor responses of angiotensin II or endothelin are not catecholamine‑mediated in the same preparation [2], highlighting the unique mechanistic signature of the 16‑31 fragment.

mechanism of action catecholamine release alpha-adrenergic

Optimal Research Applications for Adrenomedullin (16‑31), Human Based on Verified Differentiating Evidence


Species‑Specific Pressor Pharmacology and Catecholamine‑Release Mechanistic Studies

hADM (16‑31) is the fragment of choice when an experiment requires a pressor stimulus that is active in rat but absent in cat, enabling paired‑species experimental designs. The pressor response is catecholamine‑dependent (blocked by phentolamine and reserpine) [1], making the peptide a defined pharmacological tool for studying α‑adrenergic‑mediated vascular effects without the confounding hypotensive activity of full‑length adrenomedullin [2]. Its ~10‑fold lower potency relative to norepinephrine allows graded dose‑response studies within the 10–300 nmol/kg i.v. range, and the demonstrated lack of effect in cats at doses up to 1,000 nmol/kg i.v. [1] provides a built‑in negative‑control species in comparative cardiovascular studies.

CGRP₁ Receptor Profiling Panels Alongside AM₁/AM₂‑Selective Ligands

In receptor‑profiling assays using CLR co‑expressed with RAMP1, RAMP2, or RAMP3, hADM (16‑31) serves as a CGRP₁‑preferring agonist with appreciable affinity for the CGRP₁ receptor , complementing full‑length AM (AM₁/AM₂ agonist) and hADM (22‑52) (AM₁/AM₂ antagonist with pA₂ 6.25–7.34 at CLR/RAMP2 [3]). This three‑ligand panel permits functional discrimination of RAMP‑dependent receptor pharmacology in recombinant systems and native tissue preparations, with the 16‑31 fragment providing the CGRP₁‑biased agonist component that neither the full‑length peptide nor the antagonist fragment can supply.

Ring‑Structure Structure–Activity Relationship (SAR) Studies of Adrenomedullin Fragments

hADM (16‑31) contains the six‑membered disulfide‑bridged ring (Cys¹⁶–Cys²¹) extended by 10 C‑terminal residues , providing an intermediate structural scaffold for SAR investigations between the minimal ring fragment hADM (15‑22) and the full‑length peptide. The differential pressor potency (16‑31: ~10‑fold less than norepinephrine; 15‑22: ~3‑fold less than norepinephrine [4]) enables studies quantifying the modulatory contribution of the C‑terminal tail beyond the ring to in‑vivo efficacy, receptor kinetics, and degradation susceptibility. The defined disulfide bond also serves as a structural reference for oxidative folding studies in peptide synthesis development.

In‑Vivo Dose–Response Studies Requiring High‑Concentration Formulations

With aqueous solubility of ≥100 mg/mL (53.61 mM) in water with sonication and lyophilized powder stability of 3 years at −20°C , hADM (16‑31) is well‑suited for protocols requiring concentrated intravenous or intraperitoneal dosing without organic co‑solvents that could confound cardiovascular readouts. The defined solution stability (6 months at −80°C) supports preparation of single‑batch stock aliquots for longitudinal studies spanning weeks to months, reducing inter‑batch variability and procurement frequency compared to less stable or less soluble adrenomedullin fragments.

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